molecular formula C9H14N4O B8667644 N-Acetyl-N'-(6-methyl-3-pyridazinyl)ethylenediamine

N-Acetyl-N'-(6-methyl-3-pyridazinyl)ethylenediamine

Cat. No. B8667644
M. Wt: 194.23 g/mol
InChI Key: CHKVUYKJJDPUGH-UHFFFAOYSA-N
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Patent
US06159964

Procedure details

A mixture of 3-chloro-6-methylpyridazine (1.29 g, 10 mmol), N-(acetyl)ethylenediamine (638 mg, 6.25 mmol) and NaHCO3 (1.6 g) in dry DMF (10 mL) was heated at reflux under argon for 20 h. The mixture was filtered, the filtrate concentrated, and the residue was dissolved in CH2Cl2 and purified by flash chromatography (silica gel, step gradient, 0-8% CH3OH/CH2Cl2) to yield the title compound as a yellow solid (700 mg, 44%): MS (ES) m/e 195.0 [M+H]+.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
638 mg
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[C:9]([NH:12][CH2:13][CH2:14][NH2:15])(=[O:11])[CH3:10].C([O-])(O)=O.[Na+]>CN(C=O)C>[C:9]([NH:12][CH2:13][CH2:14][NH:15][C:2]1[N:3]=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1)(=[O:11])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)C
Name
Quantity
638 mg
Type
reactant
Smiles
C(C)(=O)NCCN
Name
Quantity
1.6 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica gel, step gradient, 0-8% CH3OH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCCNC=1N=NC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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